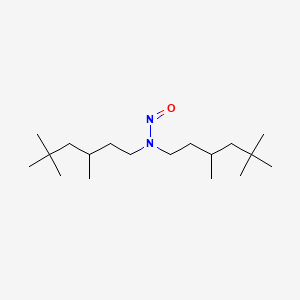
L-PROLINE, 1-(3,4-DIHYDRO-2H-PYRROL-5-YL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-PROLINE, 1-(3,4-DIHYDRO-2H-PYRROL-5-YL)- is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-PROLINE, 1-(3,4-DIHYDRO-2H-PYRROL-5-YL)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and suitable carboxylic acid derivatives.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Industrial Production Methods
In an industrial setting, the production of L-PROLINE, 1-(3,4-DIHYDRO-2H-PYRROL-5-YL)- may involve large-scale reactors, continuous flow systems, and automated processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
L-PROLINE, 1-(3,4-DIHYDRO-2H-PYRROL-5-YL)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
L-PROLINE, 1-(3,4-DIHYDRO-2H-PYRROL-5-YL)- has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of L-PROLINE, 1-(3,4-DIHYDRO-2H-PYRROL-5-YL)- involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to L-PROLINE, 1-(3,4-DIHYDRO-2H-PYRROL-5-YL)- include other pyrrolidine carboxylic acids and their derivatives.
Uniqueness
The uniqueness of L-PROLINE, 1-(3,4-DIHYDRO-2H-PYRROL-5-YL)- lies in its specific chiral configuration and the resulting biological activities. This makes it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
153620-64-5 |
|---|---|
Formule moléculaire |
C9H14N2O2 |
Poids moléculaire |
182.223 |
Nom IUPAC |
(2S)-1-(3,4-dihydro-2H-pyrrol-5-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H14N2O2/c12-9(13)7-3-2-6-11(7)8-4-1-5-10-8/h7H,1-6H2,(H,12,13)/t7-/m0/s1 |
Clé InChI |
STSCOBKDNGEFAZ-ZETCQYMHSA-N |
SMILES |
C1CC(N(C1)C2=NCCC2)C(=O)O |
Synonymes |
L-Proline, 1-(3,4-dihydro-2H-pyrrol-5-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benz[a]anthracene-7-chloromethane-13C](/img/structure/B589463.png)


![Benz[a]anthracene-7-methanol-13C](/img/structure/B589468.png)
![Benz[a]anthracene-7-methanol-13C 7-Acetate](/img/structure/B589469.png)




![2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide](/img/structure/B589482.png)
